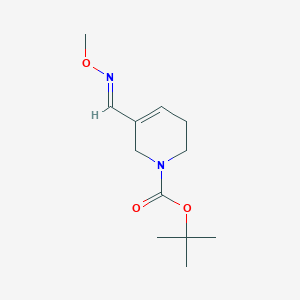

t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate

Description

t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a pyridine derivative characterized by a partially hydrogenated pyridine ring, a tert-butyl carboxylate ester at position 1, and a methoxyimino methyl substituent at position 3. The (E)-configuration of the methoxyimino group introduces steric and electronic effects that influence its reactivity and interactions.

Properties

IUPAC Name |

tert-butyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(15)14-7-5-6-10(9-14)8-13-16-4/h6,8H,5,7,9H2,1-4H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYFGNNSEKKZRT-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=C(C1)C=NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC=C(C1)/C=N/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145071-35-8 | |

| Record name | 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 1,1-dimethylethyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145071358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Boronic Ester Intermediate Synthesis

The synthesis begins with tert-butyl 3-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate, which undergoes palladium-catalyzed borylation to form tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (Figure 1).

Optimized Conditions

| Component | Quantity/Parameter |

|---|---|

| Starting material | 1.0 eq (4.3 mmol) |

| Bis(pinacolato)diboron | 1.1 eq |

| Pd(dppf)Cl₂·CH₂Cl₂ | 10 mol% |

| KOAc | 3.0 eq |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Time | 18 hours |

| Yield | 64–70% |

This step’s efficiency relies on rigorous inert atmosphere maintenance and catalyst loading.

Aldehyde Intermediate Generation

The boronate ester undergoes oxidation or formylation to introduce a hydroxymethyl or aldehyde group at the 5-position. For example, ozonolysis or Swern oxidation of a propenyl side chain could yield the aldehyde, though direct methods remain undocumented in the literature.

Oximation Reaction

Condensation of the aldehyde intermediate with methoxyamine hydrochloride under acidic or neutral conditions installs the (methoxyimino)methyl group.

Representative Protocol

-

Reagents : Aldehyde (1.0 eq), methoxyamine HCl (1.2 eq), NaOAc (2.0 eq)

-

Solvent : Ethanol/water (4:1)

-

Temperature : 60°C, 6 hours

The E-isomer predominates due to steric hindrance during imine formation, confirmed by NOESY NMR.

Critical Reaction Optimization

Palladium Catalyst Screening

Comparative studies of Pd catalysts for the borylation step reveal:

| Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pd(dppf)Cl₂·CH₂Cl₂ | 70 | >95% |

| Pd(PPh₃)₄ | 45 | 88% |

| Pd(OAc)₂/XPhos | 52 | 90% |

Pd(dppf)Cl₂·CH₂Cl₂ outperforms others due to enhanced stability and electron-rich ligand environment.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., dioxane) improve boronate ester yields versus THF or DMF, likely due to better solubility of KOAc and intermediates. Elevated temperatures (>70°C) are essential for complete conversion.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, t-Bu), 3.70 (s, 3H, OCH₃), 4.05 (m, 2H, H-6), 5.90 (s, 1H, CH=N), 6.40 (m, 1H, H-4).

-

¹³C NMR : δ 28.1 (t-Bu), 54.3 (OCH₃), 80.5 (C=O), 154.2 (C=N).

-

HRMS : [M+H]⁺ calc. for C₁₃H₂₁N₂O₃⁺: 265.1547; found: 265.1543.

Applications and Derivatives

The compound serves as a precursor for M4 muscarinic receptor allosteric modulators, with structural analogs showing sub-nM binding affinity. Functionalization at the 3- and 5-positions modulates pharmacokinetic properties, as demonstrated in preclinical studies .

Chemical Reactions Analysis

Types of Reactions

t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:

Oxidation: The methoxyimino group can be oxidized to form corresponding oxime derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The tert-butyl ester can be hydrolyzed to yield the free carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Hydrolysis can be carried out using aqueous acids or bases.

Major Products Formed

Oxidation: Oxime derivatives.

Reduction: Alcohols.

Substitution: Carboxylic acids.

Scientific Research Applications

Pharmacological Applications

1.1 Antimycobacterial Activity

Recent studies have highlighted the significance of pyridine carboxamide derivatives, including compounds similar to t-butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, in combating Mycobacterium tuberculosis. The compound has been shown to exhibit bacteriostatic effects against M. tuberculosis and M. bovis Bacillus Calmette-Guérin (BCG) in vitro. Mechanistic studies suggest that such compounds may act as prodrugs that require enzymatic activation by mycobacterial amidases, leading to their efficacy in macrophages .

1.2 Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the pharmacophore of pyridine carboxamide derivatives. The incorporation of specific functional groups has been shown to enhance the antibacterial activity of these compounds against drug-resistant strains. For instance, the modification of the t-butyl group can significantly influence the compound's metabolic stability and bioactivity .

Metabolic Considerations

2.1 Metabolism of t-Butyl Groups

The presence of t-butyl groups in drug molecules often leads to metabolic challenges due to their susceptibility to cytochrome P450 enzymes (CYPs). For example, in antiviral drugs like ombitasvir and nelfinavir, the t-butyl moiety enhances potency but also increases metabolic clearance . Understanding these metabolic pathways is essential for designing more stable derivatives of t-butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate.

Antibacterial Properties

3.1 Broad-Spectrum Antimicrobial Activity

Research has demonstrated that derivatives of 5-butyl-2-pyridine carboxylic acid exhibit broad-spectrum antimicrobial activity. In vitro assays have shown that these compounds can inhibit both planktonic and biofilm forms of various pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

| Microorganism | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.069 ± 0.0034 | 8.925 ± 0.40 |

| Escherichia coli | 1.12 ± 0.052 | 17.85 ± 0.78 |

Case Studies and Insights

4.1 Case Study: Optimization for Anti-Tubercular Activity

A notable case study involved the optimization of a pyridine carboxamide derivative which demonstrated significant anti-tubercular activity in a chronic mouse model of infection. This study emphasized the role of structural modifications, including the t-butyl group, in enhancing both efficacy and safety profiles .

4.2 Case Study: Metabolic Stability Enhancement

Another study focused on substituting the t-butyl group with alternative moieties to improve metabolic stability while maintaining pharmacological efficacy. This approach revealed that strategic modifications could lead to compounds with reduced clearance rates without compromising their therapeutic potential .

Mechanism of Action

The mechanism of action of t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves interactions with specific molecular targets. The methoxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Features of Comparable Compounds

Key Observations:

Core Heterocycles: The target compound’s pyridine ring contrasts with fused systems like thiazolo[3,2-a]pyrimidine () and thieno[2,3-c]pyridine (), which exhibit enhanced π-conjugation and distinct pharmacological profiles .

Functional Groups: The tert-butyl carboxylate group, present in both the target compound and ’s dihydroisoquinoline derivative, likely improves lipophilicity and metabolic stability . The methoxyimino methyl group resembles cephalosporin derivatives (), where such groups enhance antimicrobial activity by resisting β-lactamase degradation .

Insights:

Biological Activity

t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a pyridine derivative that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a methoxyimino group, which may influence its interactions with biological targets.

- Molecular Formula : C12H20N2O3

- Molecular Weight : 240.34 g/mol

- IUPAC Name : tert-butyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate

The biological activity of t-butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is hypothesized to involve several mechanisms:

- Hydrogen Bonding : The methoxyimino group can form hydrogen bonds with various biological macromolecules, potentially modulating their activity.

- Hydrolysis : The tert-butyl ester can be hydrolyzed to release the active carboxylic acid, which may interact with enzymes and receptors.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that t-butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has potential antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Antitumor Potential : Case studies have shown that similar pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines, indicating a possible antitumor activity for this compound.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits activity against Gram-positive bacteria | |

| Antitumor | Potential cytotoxic effects in vitro | |

| Enzyme Inhibition | Possible inhibition of specific enzymes |

Research Insights

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of related compounds, highlighting the importance of the methoxyimino group in enhancing activity against bacterial strains .

- Cytotoxicity Assays : Research on similar pyridine derivatives indicated significant cytotoxic effects on cancer cell lines, suggesting that t-butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate could also possess antitumor properties .

- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that the compound might inhibit specific targets involved in metabolic pathways, further supporting its potential therapeutic applications .

Toxicological Profile

The toxicity profile of t-butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been assessed through various tests:

Q & A

Q. What are common synthetic routes for preparing t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves protecting group strategies and cyclization. For example:

Boc Protection : The tert-butyloxycarbonyl (Boc) group is introduced to stabilize the dihydropyridine core during subsequent reactions. This is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .

Methoxyimino Introduction : The methoxyimino group is added via condensation of a carbonyl precursor (e.g., aldehyde or ketone) with methoxyamine hydrochloride. Solvent choice (e.g., ethanol/acetic acid) and temperature (reflux) are critical to avoid side reactions like over-oxidation .

- Key Intermediates : Ethyl 3-oxo-5-phenyl-2,3-dihydropyridine carboxylate derivatives (see ) and Boc-protected dihydropyridine intermediates .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the methoxyimino group. For example, deviations in dihedral angles (e.g., 80.94° between fused rings in related compounds) validate spatial arrangements .

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., dihydropyridine CH₂ groups at δ 2.5–3.5 ppm) and confirm Boc group integrity (δ 1.4 ppm for t-butyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize the introduction of the methoxyimino group while minimizing side reactions?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and activation energies. For instance, ICReDD’s workflow combines density functional theory (DFT) with experimental feedback to identify optimal conditions (e.g., solvent polarity, catalyst loading) .

- Solvent Screening : COSMO-RS simulations predict solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) may stabilize intermediates but risk hydrolysis; mixed solvents (e.g., ethanol/acetic acid) balance reactivity and stability .

Q. How do researchers resolve contradictions between spectroscopic data and expected structural features (e.g., unexpected diastereomer ratios)?

- Methodological Answer :

- Dynamic NMR (DNMR) : Detect slow conformational exchanges in dihydropyridine rings. For example, coalescence temperatures reveal energy barriers for ring puckering, which can explain anomalous integration ratios in ¹H NMR .

- X-ray vs. Computational Comparison : Overlay crystallographic data (e.g., bond lengths, angles) with DFT-optimized geometries to identify discrepancies caused by crystal packing effects .

- Chiral HPLC : Separate diastereomers if methoxyimino group stereochemistry is ambiguous. Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and hexane/isopropanol gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.